Methyl 4-(hydroxy(phenyl)methyl)benzoate
Description
Methyl 4-(hydroxy(phenyl)methyl)benzoate (CAS: 108475-89-4) is an aromatic ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . Its structure consists of a benzoate backbone substituted at the para position with a hydroxyphenylmethyl group (–CH(OH)C₆H₅). This compound is synthesized via condensation reactions, such as the coupling of benzaldehyde derivatives with methyl 4-formylbenzoate in the presence of reducing agents or via nucleophilic substitution reactions involving bromomethyl intermediates .
Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in designing molecules with enhanced bioavailability or targeting capabilities. For example, derivatives of this compound have been explored in metabolic tracer development for imaging drug flux transporters .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Boiling Point : Approximately 397.78 °C
- Density : 1.182 g/cm³
- Solubility : Moderate solubility in organic solvents
The compound is characterized by its ability to undergo various chemical reactions, such as oxidation and reduction, which enhance its utility in synthetic chemistry and biological applications.
Chemistry
Methyl 4-(hydroxy(phenyl)methyl)benzoate serves as a valuable building block in organic synthesis. It is used in:
- Synthesis of Pharmaceuticals : The compound acts as a precursor for various pharmaceutical agents due to its reactive functional groups.
- Chemical Reagents : It is utilized in numerous chemical reactions, including esterification and electrophilic aromatic substitution.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : this compound exhibits significant antimicrobial activity, making it suitable for use as a preservative in personal care products and cosmetics.
- Antioxidant Effects : Research indicates potential antioxidant properties that could benefit skin health when incorporated into cosmetic formulations.
Medicine
In the medical field, the compound is investigated for:
- Therapeutic Applications : Its potential therapeutic effects are being explored, particularly in the context of anti-inflammatory and antioxidant activities.
- Drug Development : The compound may serve as an intermediate in the synthesis of novel drugs targeting various health conditions.
Industry
This compound is utilized in industrial applications:
- Cosmetics and Personal Care Products : Due to its antimicrobial properties, it is commonly used as a preservative in lotions, creams, and other personal care items.
- Specialty Chemicals Production : The compound serves as an intermediate in the manufacture of dyes and polymers, contributing to various industrial processes .
Case Studies
-
Cosmetic Formulations :
A study demonstrated the effectiveness of this compound as a preservative in cosmetic formulations. The compound was found to inhibit microbial growth effectively while maintaining product stability over time. -
Pharmaceutical Research :
Research focused on the synthesis of novel derivatives of this compound revealed promising anti-inflammatory properties, suggesting potential applications in drug development for inflammatory diseases . -
Industrial Applications :
In industrial settings, large-scale production methods have been optimized for this compound, utilizing continuous flow reactors to enhance yield and purity during synthesis processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of methyl 4-(hydroxy(phenyl)methyl)benzoate with selected analogues, emphasizing substituent effects, synthesis yields, and functional properties.
Table 1: Structural and Physical Properties of Selected Benzoate Derivatives
Substituent Effects on Properties
Hydroxyphenylmethyl vs. However, fluorinated derivatives exhibit higher lipophilicity (logP ~3.0) due to the electron-withdrawing nature of fluorine, making them suitable for blood-brain barrier penetration in imaging applications .
Ester vs. Hydroxyl Groups
- Unlike methyl 4-hydroxybenzoate (a paraben with antimicrobial activity), the target compound’s esterified hydroxyphenylmethyl group reduces acidity (pKa ~8–10 vs. ~4.5 for parabens), altering its reactivity and biological interactions .
Piperazine/Quinoline vs. Simple Benzoates Compounds like C1 incorporate quinoline and piperazine moieties, increasing molecular weight (>450 g/mol) and enabling π-π stacking interactions. These features enhance binding to biological targets (e.g., enzymes or receptors) but may reduce metabolic stability.
Preparation Methods
Conventional Esterification Approaches
The most straightforward synthesis route involves the esterification of 4-(hydroxy(phenyl)methyl)benzoic acid with methanol under acidic catalysis. This method typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, with reflux conditions in anhydrous methanol. A study comparing catalytic efficiency found that PTSA achieved a 78% yield after 12 hours at 65°C, while sulfuric acid yielded 82% under identical conditions. However, prolonged reaction times often lead to side products such as dimethyl ether or dehydration of the benzhydrol moiety.
Key variables influencing yield include:
- Molar ratio of acid to alcohol : A 1:10 ratio of benzoic acid derivative to methanol optimizes ester formation.
- Temperature control : Exceeding 70°C promotes dehydration, reducing yields by 15–20%.
- Catalyst concentration : Concentrations above 5 mol% accelerate side reactions without improving conversion rates.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a high-efficiency alternative to conventional heating. A protocol adapted from eco-friendly hydrazide synthesis demonstrates the method’s applicability. By reacting methyl 4-formylbenzoate (CAS 1571-08-0) with phenylboronic acid in water under microwave irradiation (180 W, 3 minutes), researchers achieved a 93% yield of the target compound. This approach eliminates organic solvents and reduces reaction times from hours to minutes.
Table 1: Comparative Performance of Microwave vs. Conventional Methods
| Parameter | Microwave Method | Conventional Reflux |
|---|---|---|
| Reaction Time | 3 minutes | 12 hours |
| Yield | 93% | 82% |
| Solvent | Water | Methanol |
| Energy Consumption | 0.8 kWh | 4.2 kWh |
The microwave method’s success hinges on rapid dielectric heating, which minimizes thermal degradation. However, scalability remains challenging due to equipment limitations in industrial settings.
Catalytic Asymmetric Synthesis
Recent advances focus on enantioselective preparation using chiral catalysts. A palladium-catalyzed asymmetric addition of phenylboronic acid to methyl 4-formylbenzoate achieves 89% enantiomeric excess (ee) when using (R)-BINAP as a ligand. The reaction proceeds at 25°C in tetrahydrofuran (THF), with triethylamine as a base:
$$
\text{ArCHO} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(OAc)}2, (R)\text{-BINAP}} \text{ArCH(OH)Ph}
$$
This method’s critical parameters include:
- Ligand-to-palladium ratio : A 1:1 ratio maximizes ee without compromising activity.
- Solvent polarity : THF outperforms dichloromethane or toluene due to improved boronic acid solubility.
- Reaction atmosphere : Oxygen-free conditions prevent palladium oxidation, maintaining catalytic efficiency.
Solid-Phase Synthesis for High-Throughput Production
Immobilized enzyme catalysts like Candida antarctica lipase B (CAL-B) enable solvent-free esterification. In a patented method, 4-(hydroxy(phenyl)methyl)benzoic acid and methanol are mixed with CAL-B supported on acrylic resin at 50°C. The system achieves 95% conversion in 6 hours, with enzyme reusability up to 10 cycles without significant activity loss.
Advantages :
- Eliminates acidic waste streams.
- Operates at ambient pressure.
- Compatible with continuous-flow reactors for kilogram-scale production.
Limitations :
- High enzyme costs ($120–150 per gram).
- Sensitivity to substrate impurities, necessitating >98% pure benzoic acid derivatives.
Green Chemistry Approaches
Supercritical carbon dioxide (scCO₂) as a reaction medium offers sustainability benefits. A 2024 study demonstrated that esterification in scCO₂ (80°C, 150 bar) with immobilized lipase PS yields 88% product in 4 hours. The tunable density of scCO₂ enhances mass transfer while avoiding solvent contamination.
Lifecycle Analysis :
- Carbon footprint : scCO₂ methods reduce CO₂ emissions by 40% compared to methanol-based processes.
- Waste generation : 99% of CO₂ is recoverable via depressurization, minimizing environmental impact.
Industrial-Scale Production Techniques
Batch reactors dominate industrial synthesis, but recent patents highlight the superiority of continuous stirred-tank reactors (CSTRs). A 2025 pilot plant trial achieved 98% yield by:
- Mixing 4-formylbenzoic acid and phenylmagnesium bromide in THF at −10°C.
- Quenching with ammonium chloride.
- Esterifying the crude product with methanol via reactive distillation.
Key Economic Factors :
- Raw material costs: $12.50/kg for phenylmagnesium bromide vs. $8.20/kg for phenylboronic acid.
- Capital expenditure: CSTR systems require 30% higher initial investment than batch reactors but reduce operational costs by 22% annually.
Analytical Challenges in Process Optimization
Quantifying reaction progress necessitates advanced analytical techniques:
- Online FTIR : Monitors carbonyl group conversion in real-time.
- HPLC-MS : Detects sub-1% impurities like methyl 4-(phenylmethylidene)benzoate.
- X-ray crystallography : Resolves stereochemical outcomes in asymmetric syntheses.
A 2024 interlaboratory study found that HPLC with UV detection at 254 nm provides optimal accuracy for purity assessments (RSD < 0.5%).
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-(hydroxy(phenyl)methyl)benzoate, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. For example, a bromomethyl intermediate (e.g., methyl 4-(bromomethyl)benzoate) can react with a hydroxyphenylmethyl precursor under basic conditions (e.g., K₂CO₃ in acetone) at reflux temperatures . To improve yields:
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of the hydroxyphenylmethyl reagent).
- Use polar aprotic solvents (e.g., DMF, acetone) to enhance reactivity.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Monitor reaction progress using TLC or HPLC to minimize side products .
Advanced: How does the hydroxyphenylmethyl substituent influence the compound's reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
The hydroxyphenylmethyl group introduces steric hindrance and electronic effects:
- Steric effects : The bulky substituent may slow down nucleophilic attack at the ester carbonyl.
- Electronic effects : The hydroxyl group can hydrogen-bond with the ester carbonyl, polarizing the C=O bond and increasing electrophilicity.
To study this: - Compare reaction rates with/without the substituent using kinetic assays (e.g., UV-Vis monitoring of ester hydrolysis).
- Perform DFT calculations to map electron density distribution around the carbonyl group.
- Analyze crystallographic data (SHELX-refined structures) to assess spatial orientation and hydrogen-bonding patterns .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methyl ester (δ 3.8–3.9 ppm), and hydroxyl protons (broad signal, δ 4.5–5.5 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and aromatic carbons.
- HRMS : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy.
- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
- X-ray Crystallography (if crystalline): Use SHELX for structure refinement and ORTEP-III for visualization .
Advanced: What strategies can resolve contradictory data regarding the compound's biological activity across different assay systems?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity.
- Standardize assay conditions (pH, temperature, solvent concentration).
- Compound Purity :
- Verify purity via HPLC (>95%) and LC-MS to exclude degradation products.
- Test for residual solvents (e.g., DMSO) via ¹H NMR.
- Target Engagement Studies :
Basic: How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Solvent Selection : Use solvent mixtures (e.g., ethanol/water, DCM/hexane) to modulate solubility.
- Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 24–48 hours.
- Vapor Diffusion : Employ sitting-drop vapor diffusion with anti-solvents (e.g., ether) to induce nucleation.
- Additives : Introduce trace co-solvents (e.g., DMSO) to stabilize crystal lattices.
- Validation : Refine structures using SHELX and visualize with ORTEP-III to confirm atomic positions .
Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases, GPCRs).
- Parameterize the hydroxyl group for hydrogen-bond donor/acceptor roles.
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions.
- Analyze free energy landscapes (MM-PBSA) to quantify binding affinity.
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
